2-chloro-1,4,5-trimethyl-1H-imidazole
Description
2-Chloro-1,4,5-trimethyl-1H-imidazole is a substituted imidazole derivative characterized by a chlorine atom at position 2 and methyl groups at positions 1, 4, and 5 of the imidazole ring. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The electron-withdrawing chlorine substituent and steric effects of the methyl groups influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C6H9ClN2 |
|---|---|
Molecular Weight |
144.60 g/mol |
IUPAC Name |
2-chloro-1,4,5-trimethylimidazole |
InChI |
InChI=1S/C6H9ClN2/c1-4-5(2)9(3)6(7)8-4/h1-3H3 |
InChI Key |
SQPDSQKLKVNRJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1,4,5-trimethyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the use of ionic liquids as green catalysts, which has gained attention for its efficiency and environmentally friendly nature .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1,4,5-trimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nickel Catalysts: Used in cyclization reactions.
Ionic Liquids: Employed as green catalysts for efficient synthesis.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-1,4,5-trimethyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-1,4,5-trimethyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-chloro-1,4,5-trimethyl-1H-imidazole and related imidazole derivatives:
Key Observations:
Substituent Effects on Reactivity: The presence of electron-withdrawing groups (e.g., Cl, NO₂) enhances electrophilicity, facilitating nucleophilic substitution reactions. For example, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole is synthesized via SOCl₂-mediated chlorination .
Biological Activity :
- Chlorophenyl-substituted imidazoles (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) exhibit broad pharmacological profiles, including antitumor and antibacterial activities .
- Thioether derivatives like 2-[(3-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole show antioxidant properties, comparable to trolox in DPPH assays .
Physical Properties :
- Melting points vary significantly with substituents. Nitro and aryl groups (e.g., in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) increase rigidity, leading to higher melting points (120°C) compared to aliphatic analogs .
- Solubility is influenced by polarity; hydrophobic aryl groups reduce aqueous solubility, necessitating organic solvents for formulation .
Pharmacological and Industrial Relevance
- Antimicrobial Activity : Imidazoles with chlorophenyl groups (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) inhibit microbial growth by disrupting cell membrane integrity .
- Antioxidant Potential: Thioether-linked chlorinated imidazoles exhibit radical-scavenging activity, useful in oxidative stress-related therapies .
- Material Science : Methyl and chloro substituents enhance thermal stability, making these compounds suitable for polymer precursors or catalysts .
Biological Activity
2-Chloro-1,4,5-trimethyl-1H-imidazole is a heterocyclic organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C6H9ClN2
Molecular Weight: 144.60 g/mol
IUPAC Name: 2-chloro-1,4,5-trimethylimidazole
Canonical SMILES: CC1=C(N(C(=N1)Cl)C)C
The presence of a chlorine atom and three methyl groups attached to the imidazole ring imparts distinct chemical properties that influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound can bind to enzymes and receptors, modulating their activity and leading to diverse biological effects. The specific pathways involved depend on the target molecules and the cellular context in which the compound is studied.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In vitro assays have shown that it can inhibit the growth of certain cancer cell lines. For example, a study reported that derivatives of imidazole compounds exhibited cytotoxicity against human cancer cell lines with IC50 values ranging from 2.38 to 8.13 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5m | SISO | 2.38 |
| 5m | RT-112 | >10 |
These findings suggest that structural modifications can enhance the anticancer activity of imidazole derivatives.
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound can inhibit specific enzymes involved in inflammatory processes. For instance, it has been noted for its inhibitory effects on lipoxygenase (LOX), an enzyme implicated in inflammatory responses and cancer progression .
Case Studies
Case Study 1: Anticancer Activity
In a comparative study involving various substituted imidazoles, this compound was found to exhibit moderate cytotoxicity against cervical cancer cells (SISO). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited the growth of several pathogenic strains, suggesting its potential application in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
